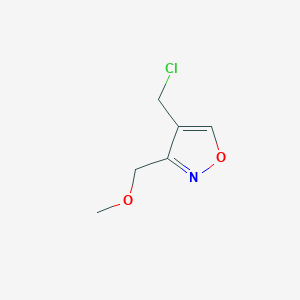
5-Bromo-3-iodo-2-methylbenzoic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
The compound of interest, 5-Bromo-3-iodo-2-methylbenzoic acid, is a halogenated benzoic acid derivative. While the provided papers do not directly discuss this compound, they do provide insights into similar halogenated benzoic acid derivatives and their properties, which can be used to infer potential characteristics and behaviors of this compound.
Synthesis Analysis
The synthesis of related compounds, such as hydrazide-hydrazones of 5-bromo-2-iodobenzoic acid, involves condensation reactions, as described in the study of novel hydrazide-hydrazones . This suggests that similar synthetic strategies could be employed for this compound, potentially involving condensation steps or other common organic reactions such as halogenation, methylation, and carboxylation.
Molecular Structure Analysis
The molecular structure of related compounds has been characterized using various spectroscopic techniques, including 1H NMR, 13C NMR, FT-IR, and FT-Raman . Single-crystal X-ray diffraction has also been used to determine the cell parameters of crystals such as 2-amino-5-bromobenzoic acid methyl ester . These methods could be applied to this compound to elucidate its molecular conformation and stability.
Chemical Reactions Analysis
The chemical reactivity of halogenated benzoic acids can be inferred from the synthesis of 3-(Bromomethylene)isobenzofuran-1(3H)-ones through bromocyclization of 2-alkynylbenzoic acids . This indicates that this compound may also undergo cyclization reactions. Additionally, the presence of halogen atoms suggests potential for halogen bonding interactions, as seen in the assembly of a uranyl coordination polymer with 3-bromo-5-iodobenzoic acid .
Physical and Chemical Properties Analysis
The physical and chemical properties of similar compounds have been extensively studied. For instance, the lipophilicity of synthesized hydrazide-hydrazones was determined using RP-HPTLC chromatography . The vibrational and electronic transitions of 2-amino-5-bromobenzoic acid were analyzed using DFT calculations, and its thermodynamic properties were calculated at different temperatures . These methods could provide insights into the lipophilicity, vibrational spectra, and thermodynamic behavior of this compound.
Furthermore, the optical properties of Methyl 2-amino-5-bromobenzoate were studied, revealing an optical energy band gap and refractive indices . The thermal stability and mechanical behavior were also characterized . These findings suggest that this compound may exhibit similar optical and thermal properties, which could be relevant for potential applications in materials science.
Aplicaciones Científicas De Investigación
Organic Synthesis and Halogenation Reactions
Halogenated aromatic compounds, like 5-Bromo-3-iodo-2-methylbenzoic acid, often serve as key intermediates in the synthesis of complex organic molecules. For instance, the study of halogenation and replacement reactions provides insights into the synthesis of derivatives through bromination, a process that is crucial for creating pharmaceuticals, agrochemicals, and materials with specific properties (Bunnett & Rauhut, 2003). Similarly, the synthesis of bromomethyl-3,4-dihydro-2-methyl-4-oxoquinazoline showcases the application of halogenated benzoic acids in creating anti-cancer drugs (Cao Sheng-li, 2004).
Structural and Thermodynamic Studies
The study of structure-property relationships in halogenbenzoic acids, including thermodynamics of sublimation, fusion, and solubility, provides essential data for the design of new materials and drugs. For example, the thermodynamic properties of various bromobenzoic acids have been analyzed to understand their solubility and stability, which are critical parameters in drug formulation and material science (Zherikova et al., 2016).
Bioactive Compound Synthesis
The exploration of lichen-derived monoaromatic compounds for their pharmacological properties, including antioxidant, antifungal, antiviral, and antimicrobial activities, underscores the potential biomedical applications of halogenated benzoic acids. Compounds derived from halogenation reactions have been evaluated for their bioactivity, revealing potential therapeutic applications (Thanh-Hung Do et al., 2022).
Material Science and Coordination Chemistry
Halogenated benzoic acids also play a significant role in the development of new materials. For instance, the assembly of coordination polymers utilizing bifurcated halogen-bonding interactions demonstrates the utility of halogenated benzoic acids in creating novel materials with potential applications in catalysis, separation, and luminescent materials (Mark Kalaj et al., 2017).
Safety and Hazards
The safety data sheet (SDS) for “5-Bromo-3-iodo-2-methylbenzoic acid” suggests that it may cause skin irritation, serious eye irritation, and may cause respiratory irritation . It’s recommended to avoid breathing dust/fume/gas/mist/vapors/spray and to wear protective gloves/protective clothing/eye protection/face protection .
Mecanismo De Acción
Mode of Action
It’s known that benzylic halides typically react via an sn1 or sn2 pathway, depending on the degree of substitution . The presence of bromine and iodine atoms in the compound could potentially enhance its reactivity, given their roles as good leaving groups in chemical reactions .
Result of Action
The presence of bromine and iodine atoms could potentially influence the compound’s reactivity and its interactions with biological targets .
Action Environment
Environmental factors can significantly influence the action, efficacy, and stability of a compound. Factors such as pH, temperature, and the presence of other molecules can affect the compound’s reactivity and its interactions with its targets .
Propiedades
IUPAC Name |
5-bromo-3-iodo-2-methylbenzoic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H6BrIO2/c1-4-6(8(11)12)2-5(9)3-7(4)10/h2-3H,1H3,(H,11,12) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MEEJCTGTAAQGIF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1I)Br)C(=O)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H6BrIO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
340.94 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![ethyl 4-[5-[(Z)-2-cyano-3-oxo-3-piperidin-1-ylprop-1-enyl]furan-2-yl]benzoate](/img/structure/B2526669.png)
![2-((4-isopropylbenzyl)thio)-3-(4-methoxybenzyl)-7-phenyl-3H-pyrrolo[3,2-d]pyrimidin-4(5H)-one](/img/structure/B2526672.png)



![2,4-difluoro-N-(2-(2-((4-methoxybenzyl)amino)-2-oxoethyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)benzamide](/img/structure/B2526677.png)
![2-chloro-N-(8-methyl-11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)benzamide](/img/structure/B2526678.png)

![N-(4-ethylphenyl)-2-[(4-methyl-4H-1,2,4-triazol-3-yl)sulfanyl]acetamide](/img/structure/B2526680.png)

![methyl 3-{2-[2-(cyclohexylamino)-2-oxoacetyl]-1H-pyrrol-1-yl}-1-benzothiophene-2-carboxylate](/img/structure/B2526684.png)
